molecular formula C17H26N2O6S B2425878 Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 898650-63-0

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2425878
CAS No.: 898650-63-0
M. Wt: 386.46
InChI Key: YWCSGGMVMGKXGO-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a diethoxyphenyl moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

ethyl 4-(2,4-diethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-4-23-14-7-8-16(15(13-14)24-5-2)26(21,22)19-11-9-18(10-12-19)17(20)25-6-3/h7-8,13H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSGGMVMGKXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H22N2O6S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 667892-89-9

The compound features a piperazine ring with an ethyl ester group and a sulfonyl group attached to a 2,4-diethoxyphenyl moiety. This unique structure contributes to its diverse applications.

Medicinal Chemistry

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is being explored for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development targeting various diseases.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, in vitro assays have shown significant cytotoxicity against cancer cell lines.
Cell Line IC50 Value (µM)
HeLa15
MCF-720
  • Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Model Used Protection Rate (%) at 10 µM
SH-SY5Y Neuronal Cells70

Biological Research

The compound's ability to interact with biological macromolecules makes it useful for probing enzyme activities and receptor binding.

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This characteristic is essential for developing inhibitors against specific enzymes.

Industrial Applications

In the industrial sector, this compound can serve as an intermediate in the synthesis of specialty chemicals or new materials. Its unique chemical structure allows for the exploration of new synthetic pathways.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Synthesized through the reaction of ethylenediamine with diethyl carbonate.
  • Introduction of the Sulfonyl Group : Achieved by reacting the piperazine derivative with a suitable sulfonyl chloride.
  • Esterification : Finalized by esterifying the carboxylic acid with ethanol under acidic conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition of bacterial growth:

Compound Activity Reference
This compoundAntibacterial
Piperazine derivativesAntifungal

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities using DPPH radical scavenging methods, demonstrating effectiveness in reducing oxidative stress markers.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various pharmacological effects, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Palbociclib
  • Ribociclib
  • Trilaciclib
  • Abemaciclib

Uniqueness

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyphenyl sulfonyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and an ethyl ester, which contributes to its solubility and biological activity. The presence of the diethoxyphenyl moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • Inhibition of Cell Proliferation : A derivative exhibited an IC50 value of 0.06 µM against KPNB1, indicating potent inhibitory effects on cancer cell proliferation .
  • Broad-Spectrum Efficacy : Another study reported that related compounds displayed significant activity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7), with varying degrees of growth inhibition .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Gram-positive and Gram-negative Bacteria : Research indicates that piperazine derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 128 micromolar .
  • Fungal Inhibition : Certain derivatives have been shown to inhibit ergosterol biosynthesis in Candida albicans by targeting cytochrome P450 lanosterol 14α-demethylase, a key enzyme in fungal sterol synthesis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of various enzymes involved in cancer progression and microbial resistance.
  • Cell Signaling Modulation : Compounds targeting pathways such as PI3K/Akt have been noted for their role in promoting apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a related piperazine derivative in vitro. The results indicated that the compound induced apoptosis in MCF7 breast cancer cells, significantly reducing cell viability at concentrations as low as 0.5 µM. This effect was linked to the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Effectiveness

In another investigation, a series of piperazine derivatives were tested against various bacterial strains. The most effective compound demonstrated MIC values of 4 µg/mL against MRSA and E. coli. This study underscored the importance of structural modifications in enhancing antibacterial activity .

Research Findings Summary Table

Activity Type Target IC50/MIC Value Reference
AnticancerKPNB10.06 µM
AnticancerMCF7 (Breast Cancer)0.5 µM
AntimicrobialMRSA4 µg/mL
AntimicrobialE. coli8 µg/mL
FungalC. albicansNot specified

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